

physical and chemical properties of 2,4,6-Tri-tert-butylpyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Tri-tert-butylpyrimidine**

Cat. No.: **B1306805**

[Get Quote](#)

2,4,6-Tri-tert-butylpyrimidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tri-tert-butylpyrimidine (TTBP) is a sterically hindered, non-nucleophilic base of significant interest in organic synthesis. Its bulky tert-butyl groups create a unique chemical environment around the pyrimidine core, rendering it an effective proton scavenger while minimizing unwanted side reactions. This technical guide provides an in-depth overview of the physical and chemical properties of TTBP, detailed experimental protocols for its synthesis, and a discussion of its primary applications, particularly as a cost-effective alternative to hindered pyridine bases in glycosylation and amide activation reactions.

Core Properties of 2,4,6-Tri-tert-butylpyrimidine

2,4,6-Tri-tert-butylpyrimidine is a white to light yellow crystalline solid at room temperature.[\[1\]](#) [\[2\]](#) Its highly substituted structure is key to its function as a sterically hindered base.

Physical Properties

The key physical properties of **2,4,6-Tri-tert-butylpyrimidine** are summarized in the table below. The melting point is consistently reported, providing a reliable indicator of purity.

Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₂₈ N ₂	[1] [2] [3]
Molecular Weight	248.41 g/mol	[1] [2] [3]
Appearance	White to light yellow crystalline powder	[1] [2]
Melting Point	76 - 80 °C	[1] [2]
Purity	≥ 97% (GC)	[2]

Note: Other physical properties such as boiling point, density, and pKa are not consistently reported in readily available literature.

Chemical Properties

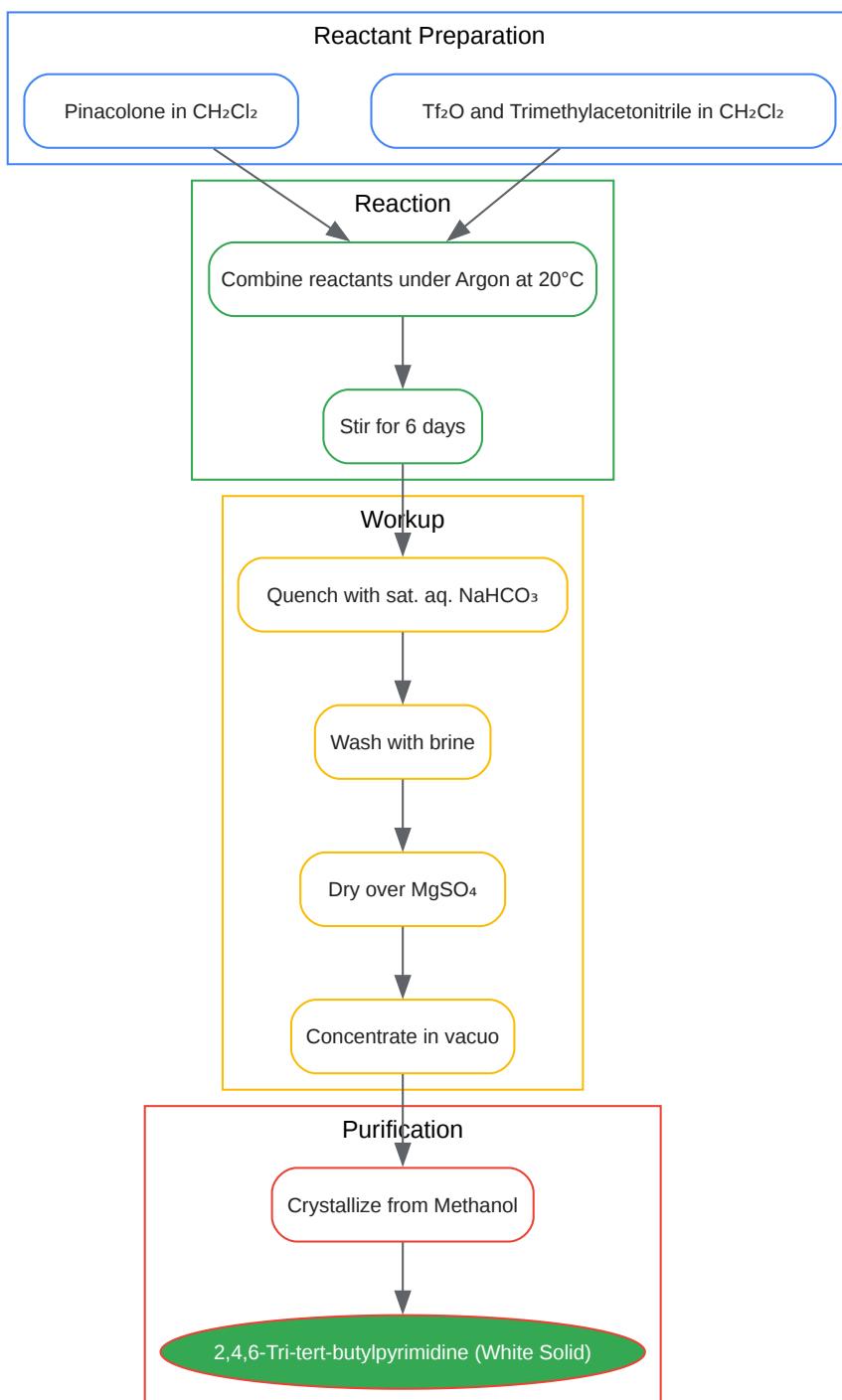
The chemical identity and key identifiers for **2,4,6-Tri-tert-butylpyrimidine** are detailed below. This information is crucial for substance registration, identification, and safety data management.

Identifier	Value	Reference(s)
CAS Number	67490-21-5	[1] [2] [3]
PubChem CID	3440137	[1] [2] [3]
SMILES	CC(C) (C)C1=CC(=NC(=N1)C(C) (C)C)C(C)(C)C	[3]
InChI Key	VYWSYEDVFVGRGG- UHFFFAOYSA-N	[3]

Experimental Protocols

Synthesis of 2,4,6-Tri-tert-butylpyrimidine

A common and effective method for the large-scale synthesis of TTBP involves the condensation of pinacolone with two equivalents of pivalonitrile, mediated by triflic anhydride.

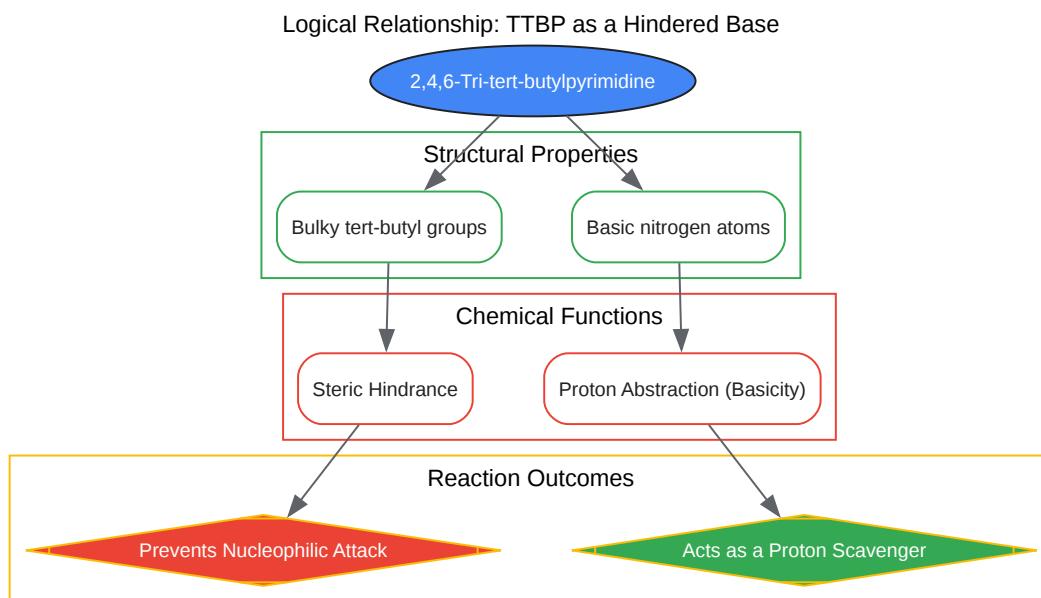

[\[4\]](#)**Materials:**

- Pinacolone
- Trifluoromethanesulfonic anhydride ($\text{ Tf}_2\text{O}$)
- Trimethylacetonitrile (Pivalonitrile)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Magnesium sulfate (MgSO_4)
- Methanol (MeOH)

Procedure:

- A solution of pinacolone (65.7 mL, 0.52 mol) in CH_2Cl_2 (100 mL) is slowly added to a solution containing $\text{ Tf}_2\text{O}$ (100.8 mL, 0.60 mol) and trimethylacetonitrile (145 mL, 1.28 mol) in CH_2Cl_2 (350 mL) under an argon atmosphere at 20 °C.[\[4\]](#)
- The reaction mixture is stirred for 6 days.[\[4\]](#)
- The reaction is then quenched by the addition of a saturated aqueous NaHCO_3 solution.[\[4\]](#)
- The organic layer is separated, washed with brine, dried over MgSO_4 , and concentrated under reduced pressure.[\[4\]](#)
- The resulting residue is crystallized from methanol to yield **2,4,6-Tri-tert-butylpyrimidine** as a white solid (yield: 91.0 g, 70%).[\[4\]](#)

Workflow for the Synthesis of 2,4,6-Tri-tert-butylpyrimidine


[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of 2,4,6-Tri-tert-butylpyrimidine.**

Chemical Reactivity and Applications

The primary utility of **2,4,6-Tri-tert-butylpyrimidine** stems from its nature as a highly hindered, non-nucleophilic base.^{[1][3]} This characteristic allows it to selectively abstract protons without interfering with electrophilic centers in a reaction mixture, a common issue with less hindered bases.

Mechanism as a Hindered Base

The three bulky tert-butyl groups surrounding the nitrogen atoms of the pyrimidine ring create significant steric hindrance.^[1] This steric shield prevents the nitrogen atoms from acting as nucleophiles and attacking electrophilic substrates. However, the basicity of the nitrogen atoms is retained, allowing TTBP to effectively function as a proton scavenger. This makes it an invaluable tool in reactions sensitive to nucleophilic addition, such as glycosylations and the formation of vinyl triflates.

[Click to download full resolution via product page](#)

Caption: Logical relationship of TTBP's structure to its function.

Applications in Organic Synthesis

- Glycosylation Reactions: TTBP is an effective base in glycosylation reactions, where it promotes the formation of glycosidic bonds by activating glycosyl donors through the abstraction of a proton, without competing as a nucleophile.
- Amide Activation: In combination with triflic anhydride (Tf_2O), TTBP serves as a powerful system for the activation of both secondary and tertiary amides, facilitating transformations such as reductive alkylations and Bischler-Napieralski reactions.^{[5][6]} This system often provides higher or comparable yields compared to traditional pyridine-based hindered bases.^{[5][6]}
- Stabilizer and Antioxidant: TTBP is also utilized as a stabilizer and antioxidant in polymer formulations, protecting materials from degradation caused by heat and light exposure through its ability to scavenge free radicals.^[2]

Biological Activity

Current scientific literature does not indicate significant direct biological activity or interaction with cellular signaling pathways for **2,4,6-Tri-tert-butylpyrimidine** itself. Its primary role is that of a synthetic reagent. While other substituted pyrimidines have a wide range of biological activities, the specific tris-tert-butyl substitution pattern of TTBP appears to favor its application in chemical synthesis over pharmacological action. Its use in the synthesis of pharmaceuticals and agrochemicals, however, is an indirect contribution to the development of biologically active molecules.^[2]

Safety and Handling

2,4,6-Tri-tert-butylpyrimidine is classified as a skin and eye irritant and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored at room temperature in a well-ventilated area.^[2]

Conclusion

2,4,6-Tri-tert-butylpyrimidine is a valuable and cost-effective non-nucleophilic hindered base for a variety of organic transformations. Its unique steric and electronic properties allow for high selectivity and efficiency in reactions where proton abstraction is required without nucleophilic interference. The synthetic protocols for its preparation are well-established, making it a readily accessible tool for researchers and professionals in chemical synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbino.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4,6-Tri-tert-butylpyrimidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Tf₂O/TTBP (2,4,6-Tri- tert-butylpyrimidine): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tf₂O/TTBP (2,4,6-Tri-tert-butylpyrimidine): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides [organic-chemistry.org]
- To cite this document: BenchChem. [physical and chemical properties of 2,4,6-Tri-tert-butylpyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1306805#physical-and-chemical-properties-of-2-4-6-tri-tert-butylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com